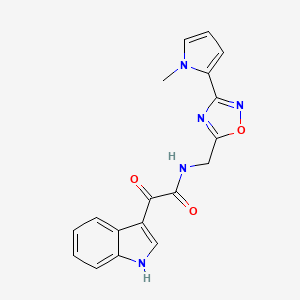

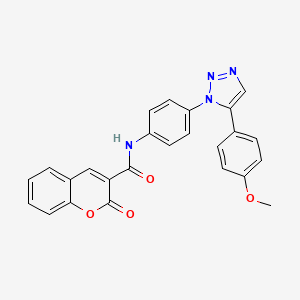

N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromene carboxamide, which is a scaffold known for its significant pharmacological activities. Chromene carboxamide derivatives have been explored for their potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 subtype . The compound likely shares structural similarities with the chromene derivatives discussed in the provided papers, which include various substitutions that may affect its biological activity and physical properties.

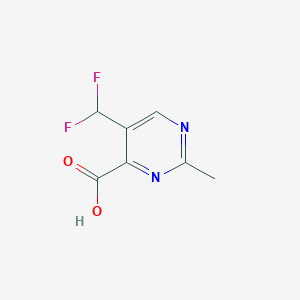

Synthesis Analysis

The synthesis of chromene carboxamide derivatives typically involves the formation of the chromene core followed by the introduction of various substituents that can confer specific properties or enhance biological activity. For example, the synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has been achieved, and their structures have been confirmed using spectroscopic techniques such as Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy . Similarly, triazole derivatives like the one are often synthesized through reactions involving azides and alkynes or by cyclization of hydrazides with carboxylic acids or their derivatives .

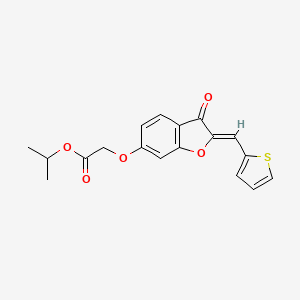

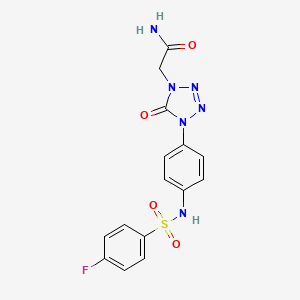

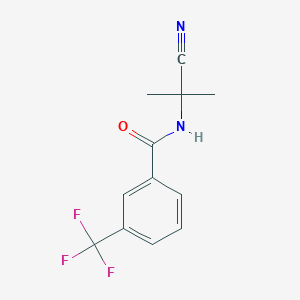

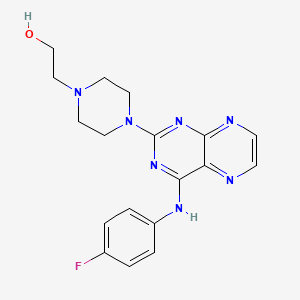

Molecular Structure Analysis

The molecular structure of chromene carboxamide derivatives is characterized by the presence of the chromene ring, which is a benzopyran derivative, and the carboxamide group. X-ray crystallographic analysis has been used to determine the molecular and supramolecular structures of these compounds, revealing details about their conformation and how they may interact with other molecules . The triazole ring present in the compound of interest is a five-membered heterocyclic ring containing three nitrogen atoms, which can contribute to the compound's ability to interact with biological targets .

Chemical Reactions Analysis

Chromene carboxamide derivatives can undergo various chemical reactions depending on the functional groups present. The carboxamide group can participate in the formation of hydrogen bonds, which can be crucial for the biological activity of these compounds . The triazole ring is known for its versatility in chemical reactions, often serving as a scaffold for further functionalization or as a bioisostere for other heterocyclic compounds .

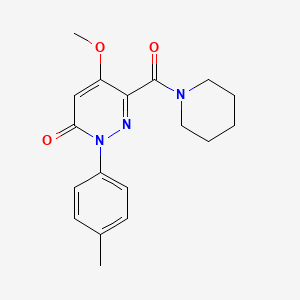

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene carboxamide derivatives are influenced by their molecular structure. The presence of methoxy groups can affect the lipophilicity of the compound, which in turn can influence its pharmacokinetic properties . The crystalline form of these compounds, as well as their polymorphism, can have significant implications for their stability, solubility, and bioavailability . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely that they would be similar to those of related chromene carboxamide and triazole derivatives.

Scientific Research Applications

Structural Characterization and Synthesis Techniques

Structural Analysis and Polymorphism

Studies on chromene derivatives, including those related to the compound , have explored their crystalline structures and polymorphism. For instance, research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives revealed insights into their crystallization behaviors and molecular conformations, highlighting the importance of the anti-rotamer conformation around the C-N bond and the positional relationship of the amide and pyran ring oxygens (Reis et al., 2013).

Synthetic Approaches

Research into the synthesis of chromene derivatives has introduced efficient methodologies, such as one-pot three-component protocols that enable the construction of complex chromene systems through Knoevenagel condensation followed by nucleophilic substitution processes. These methods have been praised for their short reaction times, broad substrate scope, and high product yields, offering significant advancements in the synthesis of chromene-based compounds (Subbareddy & Sumathi, 2017).

Potential Biological Activities

Antimicrobial and Antioxidant Activities

Various chromene derivatives have been synthesized and evaluated for their potential biological activities. Some studies have identified compounds with significant antioxidant and antibacterial properties, highlighting their potential as novel agents in combating oxidative stress and microbial infections. For example, derivatives of indolyl-4H-chromene-3-carboxamides have shown promising results in antioxidant and antibacterial studies, indicating their utility in developing new therapeutic agents (Subbareddy & Sumathi, 2017).

Neuroprotective Effects Against Alzheimer's Disease

The synthesis of novel chromenones linked to the 1,2,3-triazole ring system and their evaluation for anti-ChE activity to combat Alzheimer's disease has been another area of focus. Some compounds have demonstrated good anti-acetylcholinesterase activity and neuroprotective effects, suggesting their potential in Alzheimer's disease treatment strategies (Saeedi et al., 2017).

properties

IUPAC Name |

N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O4/c1-32-20-12-6-16(7-13-20)22-15-26-28-29(22)19-10-8-18(9-11-19)27-24(30)21-14-17-4-2-3-5-23(17)33-25(21)31/h2-15H,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBUFVCAGORCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)